4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 137726-00-2
VCID: VC21322062
InChI: InChI=1S/C12H15N3O4/c1-13-4-6-14(7-5-13)10-3-2-9(12(16)17)8-11(10)15(18)19/h2-3,8H,4-7H2,1H3,(H,16,17)
SMILES: CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Molecular Formula: C12H15N3O4
Molecular Weight: 265.26 g/mol

4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid

CAS No.: 137726-00-2

Cat. No.: VC21322062

Molecular Formula: C12H15N3O4

Molecular Weight: 265.26 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid - 137726-00-2

Specification

CAS No. 137726-00-2
Molecular Formula C12H15N3O4
Molecular Weight 265.26 g/mol
IUPAC Name 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid
Standard InChI InChI=1S/C12H15N3O4/c1-13-4-6-14(7-5-13)10-3-2-9(12(16)17)8-11(10)15(18)19/h2-3,8H,4-7H2,1H3,(H,16,17)
Standard InChI Key OELXEJIGVMEIJK-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Canonical SMILES C[NH+]1CCN(CC1)C2=C(C=C(C=C2)C(=O)[O-])[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Structural Characteristics

The molecular structure of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid consists of three primary components:

  • A benzoic acid moiety serving as the core structure

  • A nitro group (-NO2) at the 3-position of the benzoic acid ring

  • A 4-methylpiperazin-1-yl group attached at the 4-position of the benzoic acid ring

This arrangement creates a molecule with multiple functional groups that contribute to its chemical reactivity and biological interactions. The piperazine ring introduces basic nitrogen atoms, while the carboxylic acid group provides acidic properties, resulting in an amphoteric compound.

Physical and Chemical Properties

Based on its structural features and data from available sources, the following physical and chemical properties can be attributed to 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid:

PropertyValue/Description
Molecular FormulaC12H15N3O4
Molecular Weight265.27 g/mol
Physical StateLikely a solid at room temperature
ColorTypically yellow to orange (characteristic of nitro-aromatic compounds)
SolubilityLimited water solubility; likely soluble in polar organic solvents
Storage ConditionsRoom temperature
pKaEstimated ~4-5 for the carboxylic acid group; ~7-8 for the piperazine nitrogen
Functional GroupsCarboxylic acid, nitro group, piperazine ring

The compound's chemical behavior is strongly influenced by the electron-withdrawing nature of the nitro group, which affects the electron density in the aromatic ring and subsequently the acidity of the carboxylic acid group. The piperazine moiety contributes basic properties and potential metal-chelating abilities.

Synthesis Methods and Reactions

Chemical Reactions

4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid can participate in various chemical reactions, primarily through its functional groups:

Functional GroupTypical Reactions
Carboxylic AcidEsterification, amide formation, salt formation, reduction to alcohol
Nitro GroupReduction to amine, nucleophilic substitution (if additional leaving groups are present)
Piperazine RingN-alkylation, N-acylation, coordination with metals

The carboxylic acid group can be converted to an ester as seen in the related compound methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate. This transformation may be valuable for modifying the compound's lipophilicity and pharmacokinetic properties.

Biological Activities and Pharmacological Properties

Structure-Activity Relationships

The biological activity of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid likely depends on key structural elements:

  • The piperazine ring: This moiety is common in many bioactive compounds and pharmaceuticals, contributing to target binding and influencing pharmacokinetic properties

  • The nitro group: This electron-withdrawing group affects the electronic distribution in the molecule and can participate in hydrogen bonding with biological targets

  • The carboxylic acid: Provides opportunities for ionic interactions with positively charged amino acid residues in protein targets

The position of these groups relative to each other creates a specific three-dimensional arrangement that would determine how the molecule interacts with biological receptors or enzymes.

Applications in Research and Development

Pharmaceutical Research

4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is classified as a heterocyclic building block , indicating its potential utility in medicinal chemistry and drug discovery. Its specific structural features make it valuable for various research applications:

  • As a synthetic intermediate or scaffold for developing novel bioactive compounds

  • In structure-activity relationship studies to understand how structural modifications affect biological activity

  • As a potential lead compound for the development of enzyme inhibitors or receptor modulators

The piperazine motif is found in numerous marketed drugs across different therapeutic areas, including antipsychotics, antihistamines, and antibiotics, suggesting potential applications in these fields.

Chemical Synthesis Applications

The multifunctional nature of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid makes it valuable in synthetic organic chemistry:

  • As a versatile intermediate for creating more complex molecules

  • In the development of linkers for solid-phase synthesis or bioconjugation

  • For constructing compound libraries in combinatorial chemistry approaches

The presence of the carboxylic acid group allows for relatively straightforward coupling reactions, while the nitro group can be transformed to introduce additional functionality.

Comparison with Structurally Related Compounds

Comparison with Methyl Ester Derivative

The methyl ester of this compound, methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate, shares core structural features but differs in having an ester group instead of a carboxylic acid. This difference significantly impacts various properties:

Property4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acidMethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate
Molecular FormulaC12H15N3O4 C13H17N3O4
Molecular Weight265.27 g/mol 279.29 g/mol
AcidityHigher due to carboxylic acid groupLower
LipophilicityLowerHigher (more favorable for membrane permeation)
Hydrogen Bond DonorsTwo (carboxylic acid, piperazine NH)One (piperazine NH)
Chemical ReactivityDirect formation of amides and saltsRequires hydrolysis for carboxylic acid chemistry
Biological ActivityResearch ongoingPotential anticancer properties

The carboxylic acid functionality in 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid may provide stronger interactions with biological targets through hydrogen bonding and ionic interactions, potentially leading to different pharmacological profiles compared to the ester derivative.

Comparison with Other Nitrobenzoic Acid Derivatives

Structural similarities can also be drawn with other nitrobenzoic acid derivatives, such as 4-(4-Biphenyl-4-yl- triazol-1-ylmethyl)-3-nitro-benzoic acid , which shares the 3-nitrobenzoic acid core but has a different substituent at the 4-position:

  • Both compounds contain the 3-nitrobenzoic acid moiety, which confers similar electronic properties to the aromatic ring

  • The substituents at the 4-position (piperazine vs. triazole) create different three-dimensional structures and potential biological interactions

  • The presence of the biphenyl group in the triazole-containing compound introduces greater hydrophobicity and potential for π-π stacking interactions

These structural differences would likely result in distinct biological activity profiles and physicochemical properties.

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